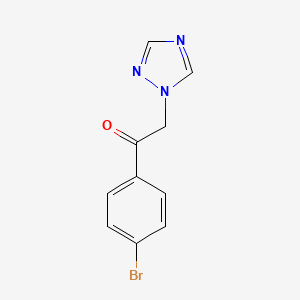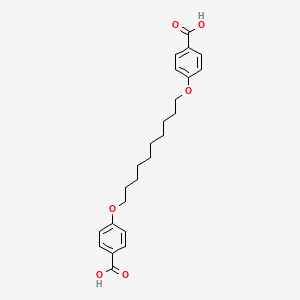
1,10-Bis(4-carboxyphenoxy)decane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves the coupling of monomeric units. For instance, the synthesis of dimeric ligands such as 1,2-bis(2,2'-bipyridinyl)ethane and 1,2-bis(1,10-phenanthrolinyl)ethane ligands has been achieved through oxidative coupling using various oxidizing agents . This method could potentially be adapted for the synthesis of 1,10-Bis(4-carboxyphenoxy)decane by selecting appropriate monomeric precursors and oxidizing conditions.
Molecular Structure Analysis
The molecular structure of organic compounds can be determined using X-ray crystallography. For example, the structures of two polymorphic forms of a phosphabicyclo compound were elucidated, showing cis-fused six-membered rings in chair conformation and intermolecular hydrogen bonding . Similarly, the structure of 1,10-Bis(4-carboxyphenoxy)decane could be studied to determine its conformation and potential hydrogen bonding patterns.
Chemical Reactions Analysis
The reactivity of organic compounds under various conditions is a key area of study. For instance, the use of peroxodisulfate compounds as mild and efficient oxidizers to produce carbonyl compounds from hydroxyl compounds or hydrazones, or oximes and disulfides from thiols, has been reported . These findings suggest that 1,10-Bis(4-carboxyphenoxy)decane could also undergo oxidation reactions under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The crystal structure of a compound with an extended alkyl chain and dihedral angles between aromatic rings has been reported, which affects its hydrogen bonding and network formation in the crystal . By analogy, the properties of 1,10-Bis(4-carboxyphenoxy)decane would be influenced by its molecular geometry and the presence of functional groups capable of forming hydrogen bonds.
Applications De Recherche Scientifique
-
Pharmaceutical Applications
- This compound is renowned for its influential immunosuppressive capabilities . It effectively ameliorates symptoms associated with prevalent conditions, encompassing rheumatoid arthritis , multiple sclerosis , and psoriasis . It adeptly modulates the immune response, leading to a substantial reduction in inflammation and a significant amelioration of disease progression .
-
Proteomics Research
-
Material Science
-
Biochemical Research
Safety And Hazards
Propriétés
IUPAC Name |
4-[10-(4-carboxyphenoxy)decoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c25-23(26)19-9-13-21(14-10-19)29-17-7-5-3-1-2-4-6-8-18-30-22-15-11-20(12-16-22)24(27)28/h9-16H,1-8,17-18H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDKWFXOXXUQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328007 | |
| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Bis(4-carboxyphenoxy)decane | |
CAS RN |
74774-61-1 | |
| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



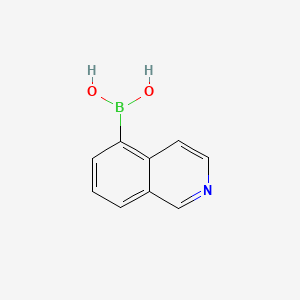

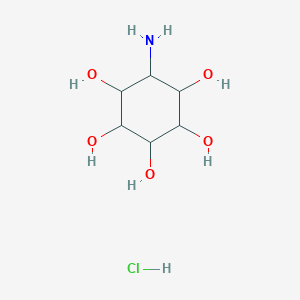
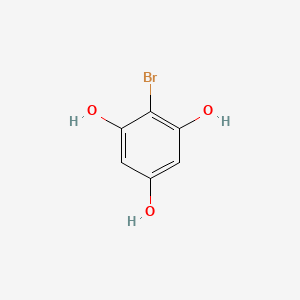
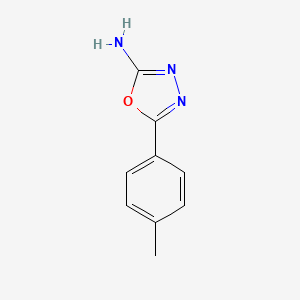
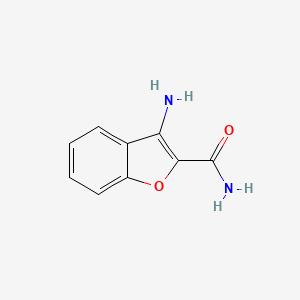
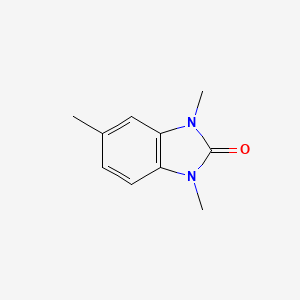
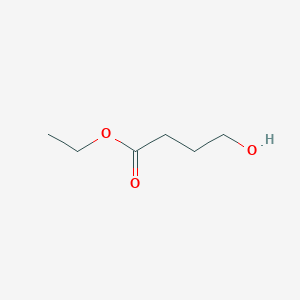

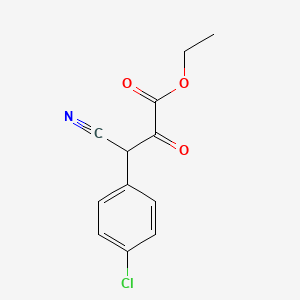
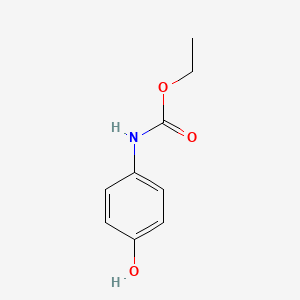
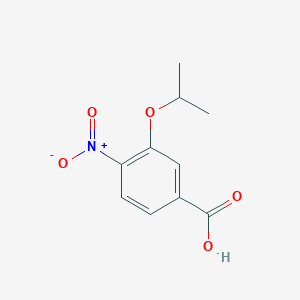
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)
